ethyl 3-bromo-4-oxobutanoate
Overview
Description
Ethyl 4-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3 . It has an average mass of 209.038 Da and a monoisotopic mass of 207.973495 Da . It is used as an intermediate for the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists .
Synthesis Analysis
The synthesis of ethyl 4-bromo-3-oxobutanoate involves a NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate . This reaction delivers a series of benzindenoazepines with good yields and stereoselectivities . Another reaction involves refluxing of ethyl 3-oxobutanoate in benzene in the presence of aluminum chloride .Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-3-oxobutanoate consists of a bromine atom attached to the fourth carbon atom in the butanoate chain . The third carbon atom in the chain is attached to an oxygen atom, forming a carbonyl group .Chemical Reactions Analysis
Ethyl 4-bromo-3-oxobutanoate undergoes a NaH-promoted cycloaddition with azadienes to form benzindenoazepines . Another reaction involves the compound with benzene in the presence of aluminum chloride .Physical and Chemical Properties Analysis
Ethyl 4-bromo-3-oxobutanoate is a liquid at room temperature . It has a boiling point of 231.6°C at 760 mmHg . The compound has a molecular weight of 209.04 .Scientific Research Applications
Enantioselectivity in Reduction Processes
- Ethyl 3-bromo-4-oxobutanoate shows varied enantioselectivity in its reduction, dependent on reaction conditions, catalysts, and cofactors used. For instance, its reduction by Geotrichum candidum cells yields different enantiomers based on the cofactor employed (Sundby, Zotti, & Anthonsen, 2003).
Reactions with Other Compounds
- When combined with benzene in the presence of aluminum chloride, this compound undergoes diverse reactions, producing a variety of compounds with potential applications in different fields (Kato & Kimura, 1979).
Synthesis of Novel Compounds
- It acts as a key intermediate in the synthesis of various novel compounds, such as triazoloquinolines and other heterocycles, showcasing its utility in organic synthesis (Pokhodylo & Obushak, 2019).
Application in Asymmetric Reduction
- This compound is used in asymmetric reduction processes, especially in enzyme-catalyzed reactions, to produce specific enantiomers. This is crucial in producing optically active compounds in pharmaceuticals and other industries (Shimizu et al., 1990).
Role in Synthesizing Diverse Trifluoromethyl Heterocycles
- It is a versatile intermediate for the synthesis of a wide array of trifluoromethyl heterocycles, demonstrating its significant role in the creation of complex organic compounds (Honey et al., 2012).
Contribution to Antimicrobial and Antioxidant Research
- This compound is also involved in the synthesis of derivatives that have been studied for their antimicrobial and antioxidant properties, indicating its potential in the development of new therapeutic agents (Kariyappa et al., 2016).
Safety and Hazards
Ethyl 4-bromo-3-oxobutanoate is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
Ethyl 3-bromo-4-oxobutanoate, also known as ethyl 4-bromo-3-oxobutanoate , is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis .
Mode of Action
The compound’s mode of action involves the substitution of the bromine atom with other groups, leading to the formation of new compounds . For instance, when refluxed in benzene in the presence of aluminum chloride, this compound reacts to form various products such as ethylbenzene, 9,10-dimethylanthracene, 3-phenylbutanoic acid, and 3-methyl-1-indanone .
Biochemical Pathways
The compound is involved in the alkylation of enolate ions, a key step in many organic synthesis reactions . The alkylation process involves the replacement of a hydrogen atom in the enolate ion with an alkyl group, forming a new carbon-carbon bond .
Result of Action
The result of the action of this compound is the formation of new organic compounds. The specific products depend on the reaction conditions and the presence of other reagents .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reaction of this compound with benzene requires the presence of aluminum chloride and reflux conditions .
Properties
IUPAC Name |
ethyl 3-bromo-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNMULCOMQAULG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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